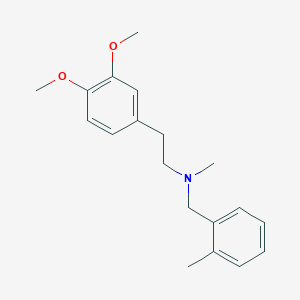
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMA belongs to the class of phenethylamine derivatives and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of CMA is not fully understood. However, it is believed that CMA exerts its pharmacological effects by interacting with certain receptors in the body, such as the serotonin receptor. CMA is also thought to modulate the release of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
CMA has been shown to possess various biochemical and physiological effects. In pharmacology, CMA has been demonstrated to possess analgesic, anti-inflammatory, and anticonvulsant properties. Moreover, CMA has been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, CMA has been used to study the function of certain receptors, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
The advantages of using CMA in lab experiments include its unique properties, such as its ability to interact with certain receptors and modulate the release of certain neurotransmitters. Moreover, CMA has been shown to possess various pharmacological and biochemical effects, making it a useful tool in scientific research. The limitations of using CMA in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of CMA. One potential direction is to investigate its potential use in cancer therapy. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective derivatives of CMA. Additionally, CMA could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Synthesis Methods
The synthesis of CMA involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-methylphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with chloroacetyl chloride and then with hydroxylamine hydrochloride. The final product obtained is N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide.
Scientific Research Applications
CMA has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, CMA has been investigated for its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. Moreover, CMA has been shown to possess antitumor properties and has been studied for its potential use in cancer therapy. In biochemistry, CMA has been used as a tool to study the function of certain receptors, such as the serotonin receptor.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-4-6-12(7-5-11)23-10-17(20)19-14-9-15(21-2)13(18)8-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUSFXBDCDIZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)



![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)

